3-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
Description
Historical Context of Benzofuran-Based Therapeutics
Benzofuran derivatives have been integral to medicinal chemistry since the isolation of naturally occurring compounds like psoralen and bergapten, which demonstrated early antiviral and photosensitizing properties. The fusion of a benzene ring with a furan moiety creates a planar, electron-rich system capable of π-π stacking and hydrogen bonding, making it attractive for targeting enzymes and receptors. Synthetic benzofuran scaffolds gained prominence in the mid-20th century, with researchers exploiting their structural mimicry of indole and coumarin systems to design kinase inhibitors and antimicrobial agents.
The introduction of carboxamide groups at the 2-position marked a turning point, as seen in the development of antimalarial agents such as MMV008138 and cipargamin, which utilize tetrahydro-β-carboline-benzofuran hybrids. These early successes underscored the scaffold’s adaptability, enabling substitutions that modulate solubility, bioavailability, and target selectivity. For example, the addition of electron-withdrawing groups (e.g., trifluoromethoxy) improved metabolic stability, while heterocyclic appendages (e.g., thiophene) enhanced interactions with hydrophobic binding pockets.
Significance of 3-Substituted Benzofuran Scaffolds
Substitution at the 3-position of benzofuran-2-carboxamides has proven pivotal for optimizing pharmacological profiles. The 3-(2-(thiophen-2-yl)acetamido) group in the subject compound illustrates this principle, where the thiophene moiety introduces sulfur-based hydrogen bonding and π-stacking capabilities, potentially improving affinity for cysteine protease targets. Concurrently, the N-(4-(trifluoromethoxy)phenyl) group contributes steric bulk and lipophilicity, factors critical for blood-brain barrier penetration and prolonged half-life.
Table 1: Impact of 3-Substituents on Benzofuran-2-Carboxamide Bioactivity
The acetamido linker at C-3 further allows conformational flexibility, enabling the compound to adopt poses compatible with diverse binding sites. For instance, in antimicrobial applications, derivatives with 3-methanone substituents exhibited strain-specific activity against Staphylococcus aureus and Pseudomonas aeruginosa, depending on the electronic nature of the appended groups. Similarly, in cancer research, 3-alkenyl benzofurans demonstrated potent tubulin polymerization inhibition, with substituent size directly correlating with cytotoxic potency.
Synthetic methodologies have also evolved to accommodate these substitutions. Palladium-catalyzed cross-coupling and gold-mediated cyclization strategies enable precise installation of thiophene and aryl groups at the 3-position, as demonstrated in the synthesis of related benzofuran-carboxamides. These advances underscore the scaffold’s versatility and its centrality in rational drug design.
Properties
IUPAC Name |
3-[(2-thiophen-2-ylacetyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O4S/c23-22(24,25)31-14-9-7-13(8-10-14)26-21(29)20-19(16-5-1-2-6-17(16)30-20)27-18(28)12-15-4-3-11-32-15/h1-11H,12H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSPFCYEQAIFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Trifluoromethoxy-Substituted Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxy-substituted phenyl halide reacts with an amine derivative of the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions may involve strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups could produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its trifluoromethoxy group, in particular, may impart unique characteristics useful in the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance binding affinity or selectivity, while the benzofuran core might facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between 3-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide and related benzofuran/benzamide derivatives allow for comparative analysis. Below, we discuss key analogs and their properties:
Structural Analog: N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide
This compound, synthesized in , shares a carboxamide linkage and aromatic substituents but differs in core heterocycles and functional groups:
- Core Structure : Benzofuran (target compound) vs. indole (analog).
- Substituents: Target: Thiophene-acetamido, trifluoromethoxy phenyl. Analog: 4-Chlorophenoxy, indole-carboxamide.
- Synthetic Pathway: Both use TBTU-mediated coupling (common in peptide/amide synthesis) but differ in starting materials (e.g., thiophene vs. chlorophenoxy precursors) .
Pharmacokinetic and Physicochemical Properties
Research Findings and Data Gaps
- Spectroscopic Characterization : The target compound’s NMR and mass spectrometry data are unreported, whereas the analog in was validated via ¹H/¹³C NMR and elemental analysis .
- Crystallography : Single-crystal X-ray data for the analog confirmed planar amide linkages, a feature likely shared by the target compound but unverified.
Biological Activity
3-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, a compound with diverse functional groups, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzofuran core with an acetamido group and a trifluoromethoxy-substituted phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 433.43 g/mol.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammation, cancer progression, and viral infections.
1. Anti-inflammatory Activity
Thiophene derivatives, including the compound , have shown significant anti-inflammatory effects. Studies indicate that compounds with thiophene moieties can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 6.0 | COX inhibition |
| Compound B | 6.6 | LOX inhibition |
| This compound | TBD | TBD |
2. Antiviral Activity
Research suggests that derivatives containing thiophene rings exhibit antiviral properties. The compound's structural features may enhance its efficacy against viral enzymes, particularly those involved in RNA replication.
- Case Study : A study reported that similar compounds demonstrated IC50 values ranging from 1.1 µM to 2.3 µM against resistant strains of reverse transcriptase, indicating promising antiviral potential .
3. Anticancer Properties
There is emerging evidence that compounds with similar structures may possess anticancer activities through the modulation of signaling pathways related to cell proliferation and apoptosis.
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting growth factor signaling.
Research Findings
Recent studies have provided insights into the specific biological mechanisms and therapeutic potential of this compound:
- In Vitro Studies : The compound was tested in various cell lines, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations below 10 µM .
- In Vivo Studies : Animal models treated with the compound showed reduced inflammation markers and improved outcomes in models of acute lung injury .
Q & A
Basic: What are the critical steps in synthesizing 3-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves:
- Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ catalysis) .
- Amide Coupling : Reaction of the benzofuran-2-carboxylic acid intermediate with 2-(thiophen-2-yl)acetamide using coupling agents like HATU or EDCI in anhydrous DMF .
- Trifluoromethoxy Group Introduction : Nucleophilic substitution on the aryl chloride precursor using silver trifluoromethoxide (AgOCF₃) under inert conditions .
Optimization Strategies : - Use continuous flow reactors to enhance yield and reduce side reactions .
- Monitor reaction progress via TLC or HPLC-MS to adjust stoichiometry and temperature .
Basic: What spectroscopic and computational methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophen-2-yl acetamido vs. benzofuran core) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₂H₁₆F₃N₂O₄S) and isotopic patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (if crystalline) .
- Computational Tools : DFT calculations (e.g., Gaussian) to predict vibrational frequencies and compare with experimental IR data .
Advanced: How can computational modeling predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., kinases, GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bonds with Trp214 in COX-2) .
- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
Key Parameters :- Target selectivity (e.g., IC₅₀ ratios for related enzymes).
- Solubility predictions via COSMO-RS .
Advanced: How to resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Studies : Test across 5–6 log concentrations to identify biphasic effects .
- Orthogonal Assays : Combine enzymatic assays (e.g., COX-2 inhibition) with cell viability (MTT assay) to distinguish target-specific vs. off-target effects .
- Metabolite Profiling : Use LC-HRMS to detect degradation products or active metabolites in cell lysates .
Example Workflow :- Inconsistent IC₅₀ values may arise from compound aggregation; add 0.01% Tween-80 to assays .
Advanced: What strategies enhance aqueous solubility while retaining target affinity?
Methodological Answer:
- Functional Group Modifications :
- Replace trifluoromethoxy with sulfonate groups (improves solubility but may reduce membrane permeability) .
- Introduce PEGylated side chains .
- Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration .
- Co-crystallization : Screen with cyclodextrins or arginine to form stable complexes .
Validation :- Measure solubility via shake-flask method and confirm activity in cell-based assays .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Core Modifications :
- Vary substituents on the benzofuran (e.g., Cl, OCH₃) and thiophene rings .
- Replace acetamido with sulfonamido or urea groups .
- Biological Testing :
Advanced: What experimental controls are critical in mechanistic studies?
Methodological Answer:
- Negative Controls :
- Use inactive analogs (e.g., methyl ester instead of carboxamide) to rule out nonspecific effects .
- Positive Controls :
- Include known inhibitors (e.g., Celecoxib for COX-2 studies) .
- Genetic Controls :
- CRISPR knockout of suspected targets (e.g., siRNA-mediated gene silencing) .
Documentation : - Report Z’-factors for assay robustness and inter-experiment variability .
- CRISPR knockout of suspected targets (e.g., siRNA-mediated gene silencing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
